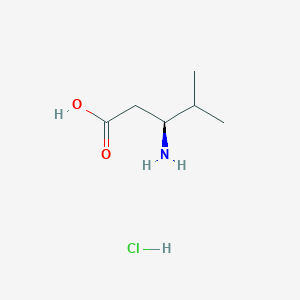
2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride
Vue d'ensemble
Description
This would typically include the compound’s systematic name, common name, and any relevant identifiers such as its CAS number or PubChem ID.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its three-dimensional shape.Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound can undergo, including any known reaction mechanisms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Carbon Dioxide Solubility Studies
Research involving novel tertiary amines, such as 1-(2-Hydroxyethyl)-piperidine (1-(2-HE)PP), has been conducted to investigate the solubility of carbon dioxide (CO2) in these compounds. This is crucial in understanding the interaction of these amines with CO2, which has significant implications in carbon capture and environmental studies. Liu et al. (2019) focused on seven such amines, including 1-(2-HE)PP, analyzing their CO2 solubility across various temperatures and pressures. This research aids in the development of new models to predict CO2 equilibrium solubility in novel amine solutions, a critical aspect of carbon capture technologies (Liu, Chan, Tontiwachwuthikul, & Idem, 2019).
HIV-1 Treatment
The compound has relevance in the field of HIV-1 treatment. Studies on the structure-activity relationship of derivatives like 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butanes, which are CCR5 antagonists, have led to the synthesis of potent compounds for this purpose. This research is vital for understanding the pharmacophore model of CCR5 antagonists, contributing significantly to the development of anti-HIV-1 agents (Finke et al., 2001).
Chemoenzymatic Synthesis
In the field of organic chemistry, the compound's derivatives have been explored for chemoenzymatic synthesis. For instance, research on the enantioselectivities of lipase-catalyzed reactions with methyl esters of 2-piperidylacetic acid derivatives, including N-acetylated 2-piperidylacetic acid methyl ester, has been conducted. These studies are significant in understanding the enantioselectivity and potential applications in asymmetric synthesis and pharmaceuticals (Liljeblad, Kavenius, Tähtinen, & Kanerva, 2007).
Biofuel Research
Moreover, research into pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are derivatives of the compound, has been explored in biofuel applications. These isomers, derived from microbial fermentations, have potential as sustainable biofuels. Metabolic engineering in microorganisms for the production of these isomers is an emerging field of study, reflecting the growing interest in alternative, sustainable energy sources (Cann & Liao, 2009).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
Propriétés
IUPAC Name |
2-amino-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-6-4-5-9(3)7-13;/h8-10H,4-7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYTVDIXHRXKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-1-(3-methyl-1-piperidinyl)-1-butanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)



![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)


![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)